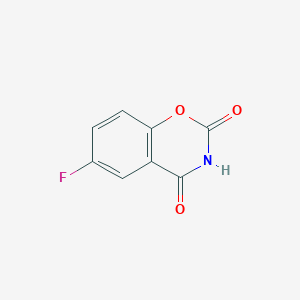

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

Description

The Prominence of Benzoxazine (B1645224) Scaffolds in Medicinal and Heterocyclic Chemistry

Benzoxazine derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple biological targets. nih.govbenthamscience.comresearchgate.netbenthamdirect.com This versatility makes them a focal point for the design and synthesis of new therapeutic agents. researchgate.net The benzoxazine core, a heterocyclic system fusing a benzene (B151609) ring with an oxazine (B8389632) ring, serves as a robust building block for creating diverse molecular architectures. nih.govbenthamscience.com

Researchers are drawn to benzoxazine scaffolds due to their wide array of pharmacological properties, which include anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer activities. nih.govresearchgate.netbenthamdirect.com The ability to modify these structures at various positions allows medicinal chemists to fine-tune their biological activity and pharmacokinetic profiles, enhancing the potential for developing potent and selective drug candidates. nih.govbenthamscience.comresearchgate.net

1,3-Benzoxazine-2,4(3H)-diones: Key Pharmacophores in Drug Discovery

Within the broader class of benzoxazines, the 1,3-benzoxazine-2,4(3H)-dione substructure is particularly noteworthy. These dione (B5365651) derivatives are important nitrogen-containing heterocyclic compounds found in various bioactive molecules and are considered key intermediates in pharmaceutical synthesis. guidechem.com Their established pharmacological activities span a range of therapeutic areas, including the treatment of inflammation, cancer, and metabolic disorders. guidechem.com

The utility of the 1,3-benzoxazine-2,4(3H)-dione core is exemplified by its role in the synthesis of more complex drug molecules. For instance, it serves as a crucial intermediate in the preparation of Sodium 8-(2-hydroxybenzamido)octanoate (SNAC), a compound used to enhance the absorption of other drugs. guidechem.com Furthermore, researchers have designed and synthesized analogues of 3-benzyl-1,3-benzoxazine-2,4-dione that have shown potential as allosteric inhibitors for treating viral infections like Enterovirus 71 (EV71). nih.gov Other studies have explored derivatives of this scaffold for their antimycobacterial properties. nih.gov

The Academic Rationale for Investigating Fluorinated Benzoxazine Derivatives

The strategic incorporation of fluorine atoms into drug candidates is a well-established and powerful strategy in modern medicinal chemistry. nih.govacs.orgtandfonline.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size. tandfonline.combenthamscience.com

The academic rationale for investigating fluorinated benzoxazines, such as 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, is rooted in the known benefits of fluorination. These benefits include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, leading to a longer half-life for the drug in the body. tandfonline.comnih.gov

Improved Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug candidate. tandfonline.comnih.gov

Modified Physicochemical Properties: The introduction of fluorine can influence a molecule's acidity (pKa), lipophilicity, and membrane permeability, all of which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

Research into fluorinated benzoxazinones has demonstrated their potential as inhibitors of enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO), which is a target for herbicides. nih.gov Studies on fluorinated main-chain benzoxazine polymers also show that the presence of fluorine can lead to materials with lower dielectric constants, a desirable property for advanced electronics. mdpi.comacs.org Therefore, the investigation of this compound is driven by the prospect of creating novel compounds with superior biological activity, improved pharmacokinetic properties, and unique material characteristics.

Data Tables

Table 1: Physicochemical Properties of Selected Benzoxazine-Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 321-69-7 | C₈H₄FNO₃ | 181.12 | Not specified |

| 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 | C₈H₅NO₃ | 163.13 | 228-232 guidechem.com, 230 biosynth.com |

| 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | 398-63-0 | C₈H₆FNO₂ | 167.14 | 207-211 sigmaaldrich.com |

Data compiled from multiple sources. Melting points can vary based on experimental conditions.

Table 2: Investigated Biological Activities of Benzoxazine Scaffolds

| Activity | Target/Application Area | Reference |

| Anti-inflammatory | General inflammation pathways | nih.gov, researchgate.net |

| Antimicrobial | Bacteria (Gram-positive, Gram-negative), Fungi | nih.gov, researchgate.net, ikm.org.my |

| Anti-cancer | Various cancer cell lines | nih.gov, benthamscience.com, researchgate.net |

| Anti-tuberculosis | Mycobacterium species | nih.gov, researchgate.net, nih.gov |

| Antiviral | Enterovirus 71 (EV71) via MEK inhibition | nih.gov |

| Enzyme Inhibition | Protoporphyrinogen IX oxidase (PPO) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGAPWSWRLDIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602328 | |

| Record name | 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134792-45-3 | |

| Record name | 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activities of 6 Fluoro 2h 1,3 Benzoxazine 2,4 3h Dione and Analogues

Therapeutic Modalities and Biological Efficacy in Preclinical Studies

Antimycobacterial Activity Against Pathogenic Strains

Derivatives of 2H-1,3-benzoxazine-2,4(3H)-dione have demonstrated notable in vitro activity against various pathogenic mycobacterial strains. A series of 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones exhibited significant activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium, with minimum inhibitory concentrations (MICs) ranging from 4 to 250 μmol/l. researchgate.net The antimycobacterial efficacy of these compounds is influenced by the electron-withdrawing properties and hydrophobicity of the substituents on the phenyl ring. researchgate.net

In a study involving 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione and its derivatives, compounds exhibited in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium that was comparable or superior to that of isoniazid. nih.gov The replacement of an oxo group with a thioxo group at position 4 was found to enhance the activity against M. tuberculosis and M. kansasii. nih.gov Furthermore, a series of 3-benzyl-2H-benzoxazine-2,4(3H)-dione derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium avium and two strains of Mycobacterium kansasii. researchgate.net The activity of these compounds was found to be dependent on their partition coefficients and electronic indexes. researchgate.net

Table 1: Antimycobacterial Activity of Selected 2H-1,3-benzoxazine-2,4(3H)-dione Analogues

| Compound Series | Target Mycobacterial Strains | Key Findings | Reference |

|---|---|---|---|

| 3-Phenyl-2H-1,3-benzoxazine-2,4(3H)-diones | M. tuberculosis, M. kansasii, M. avium | Activity increases with electron-withdrawing substituents and hydrophobicity. | researchgate.net |

| 6-Chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones and Thioxo-derivatives | M. tuberculosis, M. kansasii, M. avium | Thioxo-derivatives showed improved activity against M. tuberculosis and M. kansasii. | nih.gov |

| 3-Benzyl-2H-benzoxazine-2,4(3H)-diones | M. avium, M. kansasii | Activity correlates with partition coefficients and electronic indexes. | researchgate.net |

Antitumor and Anticancer Potential

The benzoxazine (B1645224) scaffold is recognized for its potential in developing anticancer agents. ijfans.org While direct studies on 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione are limited, research on related benzoxazine derivatives highlights their promise. For instance, benzoxazine and aminomethyl compounds derived from eugenol have demonstrated in vivo anticancer activity in mice with fibrosarcoma. nih.gov All tested compounds in this study showed an ability to reduce cancer incidence and tumor weight, with benzoxazine derivatives exhibiting slightly better activity than their aminomethyl counterparts. nih.gov

Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated for their anti-inflammatory and potential anticancer effects. nih.govmdpi.com In a study on the human colorectal adenocarcinoma cell line HCT116, certain fluorinated benzofuran compounds inhibited cell proliferation by approximately 70%. nih.govmdpi.com This was associated with the inhibition of the antiapoptotic protein Bcl-2 and concentration-dependent cleavage of PARP-1. nih.govmdpi.com The structure-activity relationship analysis suggested that the presence of fluorine, among other groups, enhances the biological effects of these derivatives. nih.govmdpi.com

Table 2: Anticancer Potential of Benzoxazine and Related Fluorinated Heterocyclic Analogues

| Compound Class | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Benzoxazine derivatives from eugenol | Mice fibrosarcoma (in vivo) | Reduced cancer incidence and tumor weight. | nih.gov |

| Fluorinated benzofuran derivatives | Human colorectal adenocarcinoma cell line HCT116 (in vitro) | Inhibited proliferation by ~70% and induced apoptosis. | nih.govmdpi.com |

Anti-inflammatory Properties and Modulation of Inflammatory Responses

Benzoxazine derivatives have been reported to possess significant anti-inflammatory properties. ijfans.org A study on 5,6-difluoro-2-methyl-4H-benzo[d] researchgate.netwipo.int-oxazin-4-one and its quinazolinone derivative showed significant anti-inflammatory activity in a carrageenan-induced paw edema model, with inhibition ranging from 70.56% to 83.80% compared to the control. researchgate.net This highlights the potential of the fluorinated benzoxazine core in modulating inflammatory responses.

Furthermore, research on fluorinated benzofuran and dihydrobenzofuran derivatives has demonstrated their efficacy as anti-inflammatory agents. nih.govmdpi.com Several of these compounds suppressed lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to a decrease in the secretion of inflammatory mediators. nih.govmdpi.com The IC50 values for the inhibition of interleukin-6, Chemokine (C-C) Ligand 2, nitric oxide, and prostaglandin E2 were in the low micromolar range. researchgate.net

Table 3: Anti-inflammatory Activity of Fluorinated Benzoxazine and Related Analogues

| Compound | Model | Key Findings | IC50 Values (µM) | Reference |

|---|---|---|---|---|

| 5,6-difluoro-2-Methyl-4H-benzo[d] researchgate.netwipo.int-oxazin-4-one | Carrageenan-induced paw edema | Significant reduction in inflammation (70.56-83.80%). | Not Applicable | researchgate.net |

| Fluorinated benzofuran derivatives | LPS-stimulated macrophages | Inhibition of COX-2 and NOS2 expression; decreased inflammatory mediators. | IL-6: 1.2-9.04, CCL2: 1.5-19.3, NO: 2.4-5.2, PGE2: 1.1-20.5 | nih.govresearchgate.net |

Enzyme Inhibition Profiles (e.g., Butyrylcholinesterase, Hepatitis C Virus Inhibitors, Aldose Reductase)

Butyrylcholinesterase Inhibition: Analogues of this compound have been investigated as inhibitors of cholinesterases. For instance, novel 2-benzoylhydrazine-1-carboxamides, which share some structural similarities, have shown dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values for BChE starting from 22 µM. nih.gov Another study on 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, which also contain a fluoro-substituted heterocyclic ring, reported significant BChE inhibition activity for some compounds, although they were about ten-fold less active than the standard, tacrine. researchgate.net

Hepatitis C Virus (HCV) Inhibition: The benzoxazine scaffold is of interest in the development of antiviral agents. While direct data on this compound is not available, related heterocyclic structures have been explored as HCV inhibitors. For example, compounds with a benzothiadiazine core have been identified as inhibitors of the HCV NS5B polymerase, which is essential for viral replication. nih.gov Some of these compounds displayed activity in the subnanomolar and low nanomolar concentrations in polymerase and replicon cell culture inhibition assays, respectively. nih.gov

Aldose Reductase Inhibition: Derivatives of 1,4-benzoxazine have been designed and synthesized as aldose reductase inhibitors, which are targets for preventing diabetic complications. nih.gov In one study, N-acetic acid derivatives of 2-substituted 1,4-benzoxazines were evaluated, and it was found that 3-thioxo derivatives were generally more potent inhibitors of aldose reductase from human placenta in vitro than the corresponding 3-oxo derivatives. nih.gov Certain compounds also showed potent in vivo activity in inhibiting sorbitol accumulation in the rat sciatic nerve. nih.gov The development of aldose reductase inhibitors is an active area of research, with many compounds being investigated in preclinical studies to address diabetic complications and inflammatory diseases. bohrium.com

Table 4: Enzyme Inhibition Profiles of this compound Analogues and Related Compounds

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Butyrylcholinesterase | 2-Benzoylhydrazine-1-carboxamides | Dual inhibition of AChE and BChE, with IC50 values from 22 µM for BChE. | nih.gov |

| Hepatitis C Virus NS5B Polymerase | Benzothiadiazine derivatives | Subnanomolar to low nanomolar inhibition in in vitro and cell-based assays. | nih.gov |

| Aldose Reductase | 1,4-Benzoxazine derivatives | 3-Thioxo derivatives were more potent in vitro; some compounds showed high in vivo potency. | nih.gov |

Receptor Ligand Modulatory Activity (e.g., 5-HT7 and 5-HT2A Receptor Antagonism)

2H-1,3-Benzoxazine-2,4(3H)-dione has been identified as an analog of 5-HT7 receptor ligands. biosynth.com The serotonin (B10506) 5-HT7 receptor is involved in various physiological processes, and its modulation is a target for therapeutic intervention in several disorders.

In addition to the 5-HT7 receptor, the structurally related 3,4-dihydro-2H-benzo researchgate.netnih.govoxazine (B8389632) derivatives have been designed and synthesized as potent 5-HT6 receptor antagonists, with many compounds displaying subnanomolar affinities. nih.gov Furthermore, the broader class of serotonin receptor antagonists includes compounds that target the 5-HT2A receptor, which is implicated in various central nervous system disorders. drugbank.com A variety of compounds with diverse chemical structures act as 5-HT2A receptor antagonists. selleckchem.com While specific studies on the 5-HT2A antagonistic activity of this compound are not detailed, the general activity of benzoxazine-related structures at serotonin receptors suggests a potential area for further investigation.

Methodologies for Biological Evaluation in Academic Settings

The preclinical biological evaluation of this compound and its analogues in academic research settings typically involves a combination of in vitro and in silico methods to determine their efficacy and mechanism of action.

In Vitro Assays:

Antimycobacterial Activity: The antimycobacterial activity is commonly assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against various mycobacterial strains, such as Mycobacterium tuberculosis, M. kansasii, and M. avium. researchgate.netnih.gov

Anticancer Activity: The cytotoxic effects of the compounds are evaluated against various cancer cell lines (e.g., HCT116) using assays like the sulforhodamine B (SRB) assay or MTT assay to determine cell viability and proliferation. mdpi.comresearchgate.net Apoptosis can be assessed by measuring the expression of proteins like Bcl-2 and the cleavage of PARP-1. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential is often screened using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., IL-6, CCL2) is quantified using methods like the Griess assay and ELISA. nih.govmdpi.com The effect on the expression of inflammatory enzymes like COX-2 and iNOS can be determined by Western blotting. mdpi.com

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes is determined using spectrophotometric or other biochemical assays. For instance, the Ellman's method is used for assessing acetylcholinesterase and butyrylcholinesterase inhibition. researchgate.net For aldose reductase, inhibition is measured by monitoring the decrease in NADPH absorbance. nih.gov

Receptor Binding Assays: The affinity of compounds for specific receptors, such as serotonin receptors, is determined through radioligand binding assays using cell membranes expressing the receptor of interest.

In Silico Studies:

Molecular Docking: This computational technique is frequently used to predict the binding mode and affinity of the synthesized compounds with their target proteins (e.g., enzymes or receptors). nih.govresearchgate.net It provides insights into the structure-activity relationships and helps in the rational design of more potent analogues.

ADME/T Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of the compounds, which is crucial for guiding further development. researchgate.net

These methodologies provide a comprehensive preclinical profile of the biological activities of novel compounds like this compound and its derivatives.

In Vitro Assays for Target Identification and Binding Studies

A variety of in vitro assays have been employed to identify the biological targets of 2H-1,3-benzoxazine-2,4(3H)-dione analogues and to study their binding affinities. These studies have highlighted the potential of these compounds in several therapeutic areas, including oncology, infectious diseases, and neurology.

Derivatives of the 2H-1,3-benzoxazine-2,4(3H)-dione scaffold have demonstrated a spectrum of biological activities in laboratory settings. For instance, certain analogues have been identified as ligands for serotonin receptors, specifically showing activity at both 5-HT2A and 5-HT7 receptors. biosynth.com This suggests a potential role in the modulation of neurological pathways.

In the realm of oncology, benzoxazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of human umbilical vein endothelial cells (HUVEC), a key process in angiogenesis, which is crucial for tumor growth. nih.gov

Furthermore, the antimicrobial properties of this class of compounds have been investigated. Research has shown that certain 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones exhibit in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium.

The anti-inflammatory potential of benzoxazolone derivatives has also been explored. Some compounds have demonstrated the ability to inhibit the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov This is achieved through the competitive inhibition of the binding of a probe to the myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov

The following table summarizes the in vitro activities of various 2H-1,3-benzoxazine-2,4(3H)-dione analogues:

| Compound Class | Assay Type | Target/Organism | Observed Activity |

|---|---|---|---|

| 2H-1,3-Benzoxazine-2,4(3H)-dione Analogues | Receptor Binding Assay | 5-HT2A and 5-HT7 Receptors | Ligand Activity |

| 2,3-dihydro-1,4-benzoxazines | Cell Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Proliferation |

| 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones | Antimycobacterial Assay | Mycobacterium tuberculosis, M. kansasii, M. avium | Inhibitory Activity |

| Benzoxazolone Derivatives | Cytokine Inhibition Assay | IL-6 Production | Inhibition |

| Benzoxazolone Derivatives | Binding Assay | Myeloid Differentiation Protein 2 (MD2) | Competitive Inhibition |

In Vivo Efficacy Assessment in Relevant Animal Models of Disease

The in vivo efficacy of 2H-1,3-benzoxazine-2,4(3H)-dione analogues has been assessed in various animal models to validate the findings from in vitro studies and to determine their therapeutic potential in a living organism. These studies have primarily focused on anticancer and anti-inflammatory activities.

In the context of cancer research, eugenol-derived benzoxazine compounds have been evaluated for their in vivo anticancer activity in a fibrosarcoma mouse model. nih.govresearchgate.net In this model, cancer was induced by the subcutaneous injection of benzo(a)pyrene. nih.gov The oral administration of these benzoxazine derivatives resulted in a significant reduction in both tumor incidence and tumor weight compared to the control group. nih.govresearchgate.net Notably, benzoxazine derivatives demonstrated slightly better activity than the compared aminomethyl derivatives. nih.govresearchgate.net

The anti-inflammatory properties of benzoxazole (B165842) derivatives have been investigated in a carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory drugs. researchgate.net The synthesized compounds, when administered to the rats, showed a significant reduction in paw edema, indicating potent anti-inflammatory effects. researchgate.net

The table below presents the findings from an in vivo anticancer study of a benzoxazine derivative:

| Animal Model | Disease Model | Compound Administered | Key Findings |

|---|---|---|---|

| Mice | Benzo(a)pyrene-induced Fibrosarcoma | 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] biosynth.comnih.govoxazine | Reduced tumor incidence and tumor weight |

| Rats | Carrageenan-induced Paw Edema | Benzoxazole Derivatives | Significant reduction in paw edema |

Mechanistic Investigations: Molecular Targets and Pathways of Action

Elucidation of Specific Receptor-Ligand Interactions (e.g., Serotonin (B10506) Receptors)

Biochemical Analysis of Enzyme Active Site Binding and Inhibitory Kinetics

The benzoxazine-dione scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of enzymes. For instance, certain spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been developed as potent inhibitors of histone deacetylases (HDACs). nih.gov These compounds interact with the zinc-containing active site of the enzyme, leading to the inhibition of its deacetylase activity. nih.gov Although not the specific compound of focus, this demonstrates the potential of the benzoxazine-dione core to bind to enzyme active sites. nih.gov

Furthermore, the general structure of 1,3-benzoxazine-2,4(3H)-diones suggests they can act as electrophiles, potentially reacting with nucleophilic residues in enzyme active sites, leading to covalent modification and inhibition. Kinetic studies on the alkaline hydrolysis of the parent compound, Carsalam, indicate its reactivity, which could be extrapolated to potential interactions with biological nucleophiles. bldpharm.com The electron-withdrawing nature of the fluorine atom in 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione would likely enhance the electrophilicity of the carbonyl groups, potentially increasing its reactivity towards enzyme targets compared to the non-fluorinated analog.

Understanding Cellular Uptake and Intracellular Distribution

The ability of a compound to exert an intracellular effect is contingent on its capacity to cross the cell membrane. The cellular uptake of small molecules is often related to their lipophilicity. nih.gov For the broader class of benzoxazinones, lipophilicity has been shown to be a critical parameter for their biological activity, including their phytotoxic effects, which implies a role in cellular penetration. nih.gov

Some substituted 1,4-benzoxazine derivatives have been found to modulate intracellular calcium levels, indicating their ability to enter cells and interact with intracellular signaling machinery. nih.gov Moreover, the development of certain benzoxazine (B1645224) derivatives for central nervous system applications suggests that these compounds can possess sufficient lipophilicity to cross the blood-brain barrier, a highly selective membrane. While specific studies on the cellular uptake and intracellular distribution of this compound are lacking, the presence of the fluorine atom is known to increase lipophilicity, which may enhance its ability to passively diffuse across cell membranes.

Pathways Involved in Observed Biological Responses (e.g., Reduction of Inflammation)

The anti-inflammatory activity is a recurring theme in the study of benzoxazine derivatives. The proposed interaction with 5-HT7 receptors represents one pathway through which these compounds may exert such effects. wikipedia.org Beyond this, other mechanisms have been elucidated for related structures. For example, some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to reduce inflammation in microglial cells by activating the Nrf2-HO-1 signaling pathway. nih.gov This pathway is a key regulator of the cellular antioxidant response and is involved in the downregulation of inflammatory processes. nih.gov Activation of this pathway leads to a reduction in pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

The table below summarizes the observed biological activities and associated pathways for various benzoxazine derivatives, providing a contextual basis for the potential actions of this compound.

| Compound/Derivative Class | Biological Activity | Associated Pathway/Mechanism | Reference |

| 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) | Anti-inflammatory | Interaction with 5-HT2A and 5-HT7 receptors | wikipedia.org |

| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives | Anticancer | Histone Deacetylase (HDAC) inhibition | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | Anti-inflammatory (in microglia) | Activation of Nrf2-HO-1 signaling pathway, reduction of IL-1β, IL-6, TNF-α | nih.gov |

| Substituted 1,4-benzoxazines | Modulation of intracellular calcium | Interaction with intracellular calcium stores/channels | nih.gov |

Structure Activity Relationship Sar Studies of 6 Fluoro 2h 1,3 Benzoxazine 2,4 3h Dione Derivatives

The Role of Fluorine Substitution in Modulating Biological Activity

The introduction of fluorine into drug candidates can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry. chimia.ch In the context of benzoxazine (B1645224) derivatives, the fluorine atom at the 6-position of the benzoxazine ring plays a multifaceted role in modulating biological activity.

Fluorine's high electronegativity can influence the electronic environment of the entire molecule. nih.gov This can lead to enhanced binding affinity to biological targets, improved metabolic stability by blocking sites susceptible to oxidative metabolism, and increased bioavailability. chimia.chnih.gov For instance, the incorporation of fluorine can enhance the potency of a compound compared to its non-fluorinated counterparts. nih.gov Studies on other heterocyclic compounds, such as benzothiazoles, have shown that a fluorine substituent can increase antibacterial activity compared to non-fluorinated derivatives. nih.gov This is often attributed to fluorine's ability to improve penetration through cell membranes and its role in binding to target enzymes like DNA gyrase. nih.gov

Impact of Substituent Variations on the Benzoxazine Core and Ring System

Positional Effects of Substituents on the Benzene (B151609) Moiety

The position of substituents on the benzene portion of the benzoxazine core significantly influences the compound's biological activity. The electronic and steric effects of these substituents can alter the molecule's interaction with its biological target. libretexts.orgtechscience.com

Generally, the introduction of substituents on the benzene ring can either enhance or decrease the biological potency. For example, in a series of benzoxazinones studied as α-chymotrypsin inhibitors, the presence of substituents on the benzene ring was found to reduce the inhibitory potential. nih.gov However, the nature and position of the substituent are critical. Electron-withdrawing groups, for instance, can have a pronounced effect. Research on bio-based benzoxazines has shown that an electron-withdrawing group at the ortho position to the oxygen atom on the oxazine (B8389632) ring can promote the ring-opening reaction, which is a key step in their mechanism of action in some contexts. techscience.com Conversely, an electron-donating group at the meta position to the oxygen atom can also promote the reaction by increasing the electron density at the reaction site. techscience.com

Studies on 1,3-benzoxazine derivatives as potassium channel openers revealed that an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position were optimal for vasorelaxant and hypotensive activity. nih.gov This highlights the importance of the specific substitution pattern for a desired pharmacological effect. The size of the substituent (steric effects) also plays a role, with larger groups potentially hindering the binding of the molecule to its target site. libretexts.org

Influence of Heteroatom Substitutions within the Oxazine Ring

Modifications within the oxazine ring itself, such as the substitution of heteroatoms, can dramatically alter the biological and chemical properties of the benzoxazine scaffold. The replacement of the oxygen atom with another heteroatom, like sulfur, to create a benzothiazinone, provides a clear example of this influence.

The substitution of oxygen with sulfur modifies the charge distribution within the molecule. mdpi.com For instance, in 1,4-benzoxazinones, the oxygen atom typically carries a negative Mulliken charge, whereas in the corresponding 1,4-benzothiazinones, the sulfur atom holds a positive charge. mdpi.com This alteration in electronic properties can affect how the molecule interacts with biological targets, such as the zinc cofactor in certain enzymes. mdpi.com

Structural Modifications at the N-3 Position and Their Pharmacological Consequences

The nitrogen atom at the 3-position of the 2H-1,3-benzoxazine-2,4(3H)-dione ring system is a key site for structural modification, and substituents at this position can have profound effects on the compound's pharmacological properties. The nature of the substituent at the N-3 position can influence the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

For instance, in the development of neuropeptide Y Y5 receptor antagonists, a series of benzoxazinone (B8607429) derivatives with various substituents at the N-3 position were synthesized and evaluated. nih.govresearchgate.net The SAR studies from this research would likely indicate that the size, shape, and electronic nature of the N-3 substituent are crucial for high-affinity binding to the receptor.

In a different context, studies on other benzoxazine derivatives have shown that modifications at the nitrogen atom can influence the mechanism of action. For example, the nature of N-alkyl groups in certain benzoxazines was found to affect their thermally induced curing behavior, with smaller alkyl groups leading to faster curing. techscience.com While this relates to polymer chemistry, it underscores the principle that the N-substituent can significantly impact the reactivity and properties of the benzoxazine ring system.

Quantitative Correlation of Physicochemical Parameters with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for a particular pharmacological effect. mdpi.comherts.ac.uk

For benzoxazinone derivatives, QSAR studies have been successfully applied to understand their activity as neuropeptide Y Y5 receptor antagonists. nih.govresearchgate.net In one such study, a model was developed using topological, thermodynamic, spatial, and electrotopological descriptors. nih.gov This model demonstrated good statistical quality and was validated through various methods, indicating its predictive power. nih.gov

The physicochemical parameters often used in QSAR models include:

Partition Coefficients (e.g., logP): This parameter describes the lipophilicity of a molecule, which influences its ability to cross cell membranes and its distribution in the body.

Electronic Indexes: These descriptors, such as Hammett constants or calculated atomic charges, quantify the electronic effects of substituents (electron-donating or electron-withdrawing), which can affect drug-receptor interactions. libretexts.org

Steric Parameters (e.g., molar refractivity): These parameters relate to the size and shape of the molecule, which are crucial for fitting into a receptor's binding site.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule that encode information about its size, shape, and branching.

By correlating these parameters with biological activity (e.g., IC50 or Ki values), QSAR models can identify the key physicochemical properties that drive the potency of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives. mdpi.com This information is invaluable for the rational design of new analogs with improved activity. For example, QSAR models have been used to predict the toxicity of benzoxazinone allelochemicals and their transformation products to Daphnia magna. documentsdelivered.com

Comparative SAR Analysis with Related Benzoxazinone Isomers and Analogues

Comparing the structure-activity relationships of this compound with its isomers and analogues provides valuable insights into the structural requirements for specific biological activities. Key comparators include 1,4-benzoxazinones and other related heterocyclic systems.

1,4-Benzoxazinones: These isomers differ in the arrangement of the heteroatoms and the carbonyl group within the oxazine ring. mdpi.com Naturally occurring 1,4-benzoxazinones, such as DIMBOA and DIBOA, are known for their allelopathic properties. nih.gov SAR studies on these compounds and their degradation products have identified key structural features for phytotoxicity. nih.gov For instance, the degradation product 2-aminophenoxazin-3-one (APO) showed high inhibitory activity. nih.gov Synthetic derivatives of 1,4-benzoxazin-3-ones have also demonstrated promising antimicrobial activity, a property that was found to be lacking in their natural counterparts. wur.nl Modifications at the 2-position of 3,4-dihydro-2H-1,4-benzoxazine derivatives, such as the introduction of a hydroxyl or nitrato group, have been shown to impart desirable properties like improved water solubility and additional pharmacological activities. nih.govresearchgate.net

Benzoxazoles: While not direct isomers, benzoxazoles share a common benzofused heterocyclic motif and exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The inclusion of fluorine in benzoxazole (B165842) structures has been shown to enhance their biological profiles. nih.gov

Benzothiazinones: As sulfur analogues of benzoxazinones, these compounds offer a direct comparison of the effect of replacing the ring oxygen with sulfur. mdpi.com This substitution alters the electronic distribution and can lead to different biological activities. For example, some 1,4-benzothiazinones have shown interesting herbicidal properties. mdpi.com

By analyzing the SAR of these related structures, researchers can identify the critical pharmacophoric elements and understand how the specific arrangement of atoms in the this compound scaffold contributes to its unique biological profile. This comparative approach is essential for designing novel compounds with enhanced potency and selectivity.

Computational and Theoretical Approaches in the Study of 6 Fluoro 2h 1,3 Benzoxazine 2,4 3h Dione

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the interactions that drive the biological activity of compounds like 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

In studies of fluorinated benzoxazinones as potential herbicides, molecular docking simulations have been employed to investigate their binding to the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov These simulations help to elucidate the binding mode and identify key amino acid residues within the active site of the PPO enzyme that interact with the benzoxazinone (B8607429) scaffold. nih.gov For instance, the docking of related benzoxazinone derivatives has revealed critical interactions with residues that are essential for their inhibitory activity. nih.gov Although specific docking studies focusing solely on this compound are not extensively detailed in publicly available literature, the methodologies applied to its fluorinated analogues are directly applicable. The process typically involves preparing the 3D structure of the ligand and the receptor, followed by running docking algorithms to predict the most stable binding poses and their corresponding binding energies. nih.gov

The insights gained from these simulations are crucial for structure-based drug design, allowing for the rational modification of the this compound structure to enhance its binding affinity and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for designing more potent analogues.

A significant QSAR study has been conducted on a series of benzoxazinone derivatives, including fluorinated variants, to model their inhibitory activity against protoporphyrinogen IX oxidase (PPO). nih.gov The study utilized a Multivariate Image Analysis applied to a Quantitative Structure-Activity Relationships (MIA-QSAR) model. nih.gov This approach demonstrated high predictive power, with a squared correlation coefficient (r²) of 0.85 and a predictive squared correlation coefficient (r²pred) of 0.88, indicating a robust and reliable model. nih.gov

The model highlighted the importance of certain molecular descriptors in determining the biological activity of these compounds. While specific data for this compound within this model is not explicitly provided, the study underscores the significance of the fluorine substituent in modulating the activity of benzoxazinones. nih.gov The findings from such QSAR models are instrumental in guiding the synthesis of new derivatives with potentially enhanced PPO inhibitory activity. nih.gov

Table 1: Statistical Parameters of a MIA-QSAR Model for Benzoxazinone PPO Inhibitors

| Parameter | Value |

| r² (Squared Correlation Coefficient) | 0.85 |

| q² (Cross-validated r²) | 0.71 |

| r²pred (Predictive r²) | 0.88 |

Data sourced from a study on fluorinated benzoxazinones. nih.gov

Advanced In Silico Screening Techniques for Novel Lead Compound Identification

Advanced in silico screening techniques, such as virtual screening, are powerful tools for identifying novel lead compounds from large chemical libraries. These methods leverage computational models to rapidly assess the potential of molecules to bind to a specific biological target.

In the context of benzoxazine (B1645224) derivatives, in silico screening can be used to identify new compounds with desired biological activities. For example, a validated QSAR model, like the one described for PPO inhibitors, can be used to screen a virtual library of benzoxazinone derivatives to predict their activity before they are synthesized and tested in the lab. nih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) and other quantum chemical methods are used to investigate the electronic structure of molecules. These calculations provide valuable information about molecular properties such as orbital energies, charge distribution, and reactivity.

For benzoxazine derivatives, DFT calculations have been used to study the mechanisms of their ring-opening polymerization. researchgate.net These studies have shown that intramolecular hydrogen bonding can influence the C-O bond strength within the oxazine (B8389632) ring, thereby affecting the activation energy of the polymerization process. researchgate.net

In the case of this compound, DFT calculations can be employed to understand the effect of the fluorine atom on the electronic properties of the molecule. The high electronegativity of fluorine can significantly alter the electron density distribution across the aromatic ring and the heterocyclic system. This, in turn, can influence the molecule's reactivity, intermolecular interactions, and ultimately its biological activity. Quantum chemical calculations can provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electron-transfer processes.

Prediction of Aqueous Solubility-Lipophilicity and Other Relevant Descriptors

For benzoxazinone derivatives, computational models can predict descriptors such as lipophilicity, which has been shown to be a key factor in their biological activity. nih.gov For instance, in the design of novel PPO inhibitors, higher lipophilicity was a desirable trait for improved activity. nih.gov

Various software and web-based tools are available to calculate these descriptors for this compound. These predictions are based on the molecule's structure and are used in QSAR models and to assess its ADME (absorption, distribution, metabolism, and excretion) properties. While specific experimentally determined values for this compound may be limited, in silico predictions offer a valuable first approximation.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Formula | C8H4FNO3 |

| Molecular Weight | 181.12 g/mol |

| LogP (Lipophilicity) | Varies by prediction tool |

| Aqueous Solubility | Varies by prediction tool |

These values are based on general chemical information and predictions from computational models.

Future Research Directions and Academic Potential

Design and Synthesis of Next-Generation 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives with Enhanced Specificity and Efficacy

The strategic incorporation of fluorine into bioactive molecules is a well-established method in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The fluorine atom at the 6-position of the benzoxazine (B1645224) ring is anticipated to modulate the electronic and steric characteristics of the molecule, thereby influencing its interaction with biological targets. Future research will likely focus on the rational design and synthesis of novel derivatives to optimize these interactions for improved therapeutic outcomes.

Key areas of exploration will include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be crucial. This involves introducing a variety of substituents at different positions of the benzoxazine ring to probe the structural requirements for optimal activity and selectivity.

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can lead to derivatives with improved pharmacokinetic profiles and reduced off-target effects.

Chiral Synthesis: The synthesis of enantiomerically pure derivatives will be important to investigate if the biological activity is stereospecific, potentially leading to more potent and safer drug candidates.

The insights gained from these studies will guide the development of next-generation compounds with superior efficacy and a more favorable safety profile.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Established Areas

While the initial therapeutic focus of benzoxazine derivatives has been in certain areas, the structural features of this compound suggest a broader therapeutic potential. Benzoxazinones, as a class, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.net

Future research should aim to uncover novel biological targets and therapeutic applications for this fluorinated compound and its derivatives. Potential areas of investigation include:

Oncology: Given that some benzoxazine derivatives have shown potential as anticancer agents, including as inhibitors of enzymes like human topoisomerase I, further investigation into the anticancer properties of this compound is warranted. nih.gov The repurposing of existing drugs with a benzoxazinone (B8607429) core, such as Efavirenz for cancer therapy, further supports this direction. mdpi.com

Neurodegenerative Diseases: The neuroprotective properties exhibited by some benzoxazines suggest that fluorinated derivatives could be explored for their potential in treating conditions like Alzheimer's and Parkinson's disease. researchgate.net

Inflammatory Disorders: The anti-inflammatory activity of the benzoxazinone scaffold makes it a promising starting point for the development of new treatments for a variety of inflammatory conditions. mdpi.com

Metabolic Diseases: Certain benzoxazinone derivatives have been investigated as potential treatments for obesity, suggesting a role in metabolic regulation. mdpi.com

Cannabinoid Receptor Modulation: The discovery of 1,3-benzoxazine derivatives as selective agonists of the cannabinoid receptor 2 (CB2) opens up possibilities for treating inflammatory and neuropathic pain. researchgate.net

A comprehensive screening of this compound and its analogs against a wide array of biological targets will be essential to unlock their full therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can significantly accelerate the design and optimization of new drug candidates by analyzing vast datasets and identifying complex patterns that are not readily apparent to human researchers.

In the context of this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for benzoxazine derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. This can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target.

Pharmacokinetic and Toxicity Prediction: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify potential liabilities early in the drug discovery process.

The integration of these in silico methods will undoubtedly streamline the discovery of new therapeutic agents based on this fluorinated benzoxazine structure.

Development of Robust and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in the synthesis of pharmaceutical compounds. Future research on this compound should focus on developing synthetic methods that are not only efficient and high-yielding but also environmentally sustainable.

Key areas for improvement include:

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, or developing solvent-free reaction conditions, is a critical goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation.

Energy Efficiency: Utilizing energy-efficient techniques, such as microwave-assisted synthesis, can reduce the environmental footprint of the manufacturing process.

The development of such green synthetic routes will be essential for the sustainable production of this compound and its derivatives on a larger scale.

Investigation of Mechanisms of Resistance and Strategies for Overcoming Them in Antimicrobial Contexts

Should this compound or its derivatives demonstrate significant antimicrobial activity, it will be crucial to anticipate and address the potential development of resistance. Understanding the mechanisms by which microorganisms might develop resistance is the first step in designing strategies to overcome it.

Future research in this area should focus on:

Identifying Resistance Mechanisms: This involves studying the genetic and biochemical changes in microorganisms that lead to reduced susceptibility to the compound. This could include target modification, increased efflux of the drug, or enzymatic inactivation.

Developing Resistance-Resistant Analogs: The design of new derivatives that can evade these resistance mechanisms will be a key strategy. This might involve modifying the molecule to have multiple modes of action or to be less susceptible to efflux pumps.

Combination Therapies: Investigating the use of this compound derivatives in combination with other antimicrobial agents could be an effective way to combat resistance and enhance efficacy.

Proactive research into potential resistance mechanisms will be vital for the long-term viability of any new antimicrobial agents developed from this chemical scaffold.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione and its derivatives?

The synthesis typically involves cyclization reactions of fluorinated salicylamide precursors. For derivatives, substitution at position 3 or 6 is achieved via nucleophilic displacement or coupling reactions. Microwave-assisted synthesis under solvent-free conditions has been reported to enhance reaction efficiency and regioselectivity, particularly for introducing aryl/alkyl groups at position 3 . Alkaline hydrolysis studies of the parent compound (carsalam) indicate that hydrolysis rates are substrate-independent, suggesting a pseudo-first-order mechanism under physiological conditions .

Q. How can NMR and HRMS be utilized to confirm the structure of 6-fluoro-substituted benzoxazine derivatives?

1H NMR is critical for identifying substituent positions via characteristic chemical shifts. For example, fluorine substitution at position 6 induces deshielding effects on adjacent protons, observable as split peaks in the aromatic region (δ 7.0–8.0 ppm). HRMS validates molecular mass and fragmentation patterns, distinguishing between isomers. In biphenyl-substituted analogs, HRMS data with <5 ppm mass error confirm molecular formulas, while isotopic patterns verify halogen presence (e.g., fluorine) .

Q. What factors influence the stability of this compound under physiological conditions?

Stability is pH-dependent due to the hydrolytic cleavage of the oxazine ring. At alkaline pH (e.g., intestinal conditions), the dione moiety undergoes rapid hydrolysis, forming salicylamide derivatives. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, while photostability studies indicate susceptibility to UV-induced degradation. Storage at -20°C in inert atmospheres is recommended for long-term stability .

Q. How are substituents at position 3 engineered to modulate biological activity?

Position 3 modifications (e.g., benzyl, isopropyl, or trifluoromethyl groups) enhance lipophilicity, improving membrane permeability. For antimycobacterial activity, bulky substituents like 4-isopropylphenyl increase hydrophobic interactions with enzyme active sites. Synthetic methods include Ullmann coupling for aryl groups or Mitsunobu reactions for oxygen/nitrogen-based substituents .

Advanced Research Questions

Q. How do electronic and steric effects of substituents at position 6 impact the biological activity of benzoxazine-dione derivatives?

Fluorine at position 6 introduces electron-withdrawing effects, polarizing the oxazine ring and enhancing hydrogen-bonding capacity with target proteins. Steric hindrance from bulky groups (e.g., tert-butyl) at position 8 can reduce binding affinity, as observed in QSAR studies of antimycobacterial derivatives. Computational docking reveals that fluorine’s electronegativity optimizes π-stacking interactions in enzyme pockets .

Q. What computational methods are suitable for analyzing the conformational stability of 6-fluoro-benzoxazine-dione derivatives?

Hybrid density functional theory (h-DFT) with basis sets like B3LYP/6-311+G(d,p) predicts stable conformers by calculating potential energy surfaces (PES). Population analysis identifies dominant conformers, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions stabilizing the oxazine ring. Semi-empirical methods (e.g., PM6) provide rapid preliminary screening .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies for fluorinated benzoxazine-diones?

Discrepancies often arise from metabolic inactivation (e.g., cytochrome P450-mediated oxidation) or poor solubility. Mitigation strategies include:

Q. What strategies optimize the synthetic yield of 6-fluoro-benzoxazine-dione derivatives while maintaining regioselectivity?

- Catalytic systems : Lanthanide triflates (e.g., La(OTf)3) accelerate cyclization reactions with >90% regioselectivity for position 6 .

- Microwave irradiation : Reduces reaction time from hours to minutes and minimizes side products in solvent-free conditions .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent unwanted substitutions during multi-step syntheses .

Q. How to assess the ecological impact of fluorinated benzoxazine-dione derivatives during preclinical development?

- Aquatic toxicity assays : Use Daphnia magna or Vibrio fischeri to determine EC50 values.

- Biodegradability : OECD 301F tests measure mineralization rates in simulated wastewater.

- Bioaccumulation potential : Calculate logP values; derivatives with logP >5 may require structural modifications to reduce persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.